2-(naphthalen-2-yl)-2-oxoacetaldehyde 2-(naphthalen-2-yl)-2-oxoacetaldehyde
Brand Name: Vulcanchem
CAS No.: 22115-06-6
VCID: VC1611818
InChI: InChI=1S/C12H8O2/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H
SMILES: C1=CC=C2C=C(C=CC2=C1)C(=O)C=O
Molecular Formula: C12H8O2
Molecular Weight: 184.19 g/mol

2-(naphthalen-2-yl)-2-oxoacetaldehyde

CAS No.: 22115-06-6

Cat. No.: VC1611818

Molecular Formula: C12H8O2

Molecular Weight: 184.19 g/mol

* For research use only. Not for human or veterinary use.

2-(naphthalen-2-yl)-2-oxoacetaldehyde - 22115-06-6

Specification

CAS No. 22115-06-6
Molecular Formula C12H8O2
Molecular Weight 184.19 g/mol
IUPAC Name 2-naphthalen-2-yl-2-oxoacetaldehyde
Standard InChI InChI=1S/C12H8O2/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H
Standard InChI Key FDZMEYJSJZWIEJ-UHFFFAOYSA-N
SMILES C1=CC=C2C=C(C=CC2=C1)C(=O)C=O
Canonical SMILES C1=CC=C2C=C(C=CC2=C1)C(=O)C=O

Introduction

Chemical Structure and Basic Properties

2-(Naphthalen-2-yl)-2-oxoacetaldehyde exists in both anhydrous (C₁₂H₈O₂) and hydrated (C₁₂H₁₀O₃·H₂O) forms. Key properties include:

PropertyAnhydrous Form (CAS 22115-06-6)Hydrate Form (CAS 16208-21-2)
Molecular Weight184.191 g/mol202.206 g/mol
Density1.208 g/cm³1.343 ± 0.06 g/cm³
Boiling Point319.7°C at 760 mmHg377.3 ± 22.0°C
Melting PointNot reported108–111°C
Flash Point129.1°CNot reported
LogP2.2212.157
HS Code2914400090 (ketone-alcohols)2914400090

Synonyms: Naphthalen-2-ylglyoxal, 2-naphthylglyoxal, 2-naphthalen-2-yl-2-oxoacetaldehyde .

Synthesis and Preparation

The compound is synthesized via the oxidation or condensation of naphthalene derivatives. A prominent method involves the reaction of 2-acetylnaphthalene with amyl nitrite and sodium methoxide, followed by reflux and purification :

  • Reagents:

    • 2-Acetylnaphthalene (9.8 g, 0.057 mol)

    • Amyl nitrite (excess)

    • Sodium methoxide (2.3 g in ethanol)

  • Conditions:

    • Stirring in anhydrous ethanol at 40°C for 50 hours.

    • Acidification with HCl, extraction with ether, and crystallization (yield: 54%) .

This method highlights the compound’s role as a precursor for oximes and heterocyclic derivatives.

Chemical Reactivity and Derivatives

Oxime Formation

2-(Naphthalen-2-yl)-2-oxoacetaldehyde reacts with hydroxylamine to form 2-(naphthalen-2-yl)-2-oxoacetaldehyde oxime (2NGA), a reagent for cobalt(II) determination. The oxime exhibits strong NH stretching bands at 3335.9 cm⁻¹ and 3227 cm⁻¹ in IR spectroscopy .

Condensation Reactions

The compound undergoes condensation with 2-aminobenzylamine to form 1,2,3,4-tetrahydroquinazoline derivatives. For example:

  • Reaction: Condensation with 2-aminobenzylamine yields 2-(naphthalen-2-yl)-1,2,3,4-tetrahydroquinazoline-2-carbaldehyde oxime (HL), characterized by ¹H-NMR and ¹³C-NMR .

Coordination Chemistry

HL acts as a tridentate ligand, forming complexes with Co(III) and Ni(II). These complexes exhibit distinct thermal decomposition profiles:

  • Co(III) Complex: Decomposes to CoO via intermediate Co₃O₄.

  • Ni(II) Complex: Leaves NiO as a residue after three exothermic stages .

Analytical and Spectroscopic Characterization

Spectroscopic Data

TechniqueKey Observations
IR (KBr)NH stretching: 3335.9 cm⁻¹, 3227 cm⁻¹; oxime C=N: ~1650 cm⁻¹ .
¹H-NMRINAN: δ 12.75 (s, 1H, OH), 8.19 (s, 1H, H–C=N); naphthalene protons: 8.09–7.61 ppm .
¹³C-NMRHL: δ 160.5 (C=N), 138–125 ppm (naphthalene carbons), 46.2 ppm (NH–CH₂) .
Mass SpecINAN: M⁺ peak at m/z 184 (C₁₂H₈O₂) .

Thermal Analysis

  • Co(III) Complex: Decomposes at 664–933°C to CoO.

  • Ni(II) Complex: Stable up to 73°C, with mass loss stages at 73–243°C, 243–467°C, and 467–587°C .

Applications in Research and Industry

Analytical Reagent for Cobalt(II)

2NGA reacts with Co(II) to form a yellow complex extractable with chloroform, enabling spectrophotometric detection at 410 nm. Key parameters:

  • Beer’s Law Range: 1–15 µg/mL (r² = 0.9990).

  • Molar Absorptivity (ε): 3930 L·mol⁻¹·cm⁻¹ .

  • Accuracy: <2.6% RSD; validated against atomic absorption spectroscopy .

Ligand in Coordination Chemistry

HL forms α-imine oxime complexes with transition metals, serving as precursors for catalytically active materials. For example:

  • Co(III)-HL Complex: Exhibits high thermal stability and potential in redox catalysis.

  • Ni(II)-HL Complex: Used in studies of magnetic and electronic properties .

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